REACTION_CXSMILES
|
F[C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH3:8])[CH:7]=1.[CH3:12][NH:13][CH2:14][CH2:15][OH:16].C(N(CC)CC)C>CN1CCCC1=O>[CH3:8][C:6]1[CH:7]=[C:2]([N:13]([CH2:14][CH2:15][OH:16])[CH3:12])[CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
CNCCO
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1[N+](=O)[O-])N(C)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |